molecular formula C15H16N4O4S B2602175 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034455-87-1

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2602175
CAS No.: 2034455-87-1
M. Wt: 348.38
InChI Key: OGQPEVGPRVABBO-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H16N4O4S and its molecular weight is 348.38. The purity is usually 95%.
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Biological Activity

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a novel compound with potential therapeutic applications. Its structure suggests a variety of biological activities based on the presence of both the thiadiazole and pyridine moieties. This article reviews its biological activity, including antimicrobial and anticancer properties, supported by data from various studies.

The compound has the molecular formula C13H13N3O3S2 and a molecular weight of 323.39 g/mol. Its structure includes a thiadiazole ring which is known for its diverse pharmacological activities.

PropertyValue
Molecular FormulaC13H13N3O3S2
Molecular Weight323.39 g/mol
CAS Number2034402-82-7
Purity≥95%

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and microbial resistance.
  • Receptor Interaction : The compound may interact with various biological receptors, influencing signaling pathways that regulate cell growth and apoptosis.
  • Antioxidant Activity : The presence of dioxido groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing thiadiazole have been reported to inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis.

  • Case Study : In a study involving triazole derivatives, compounds showed IC50 values ranging from 1.95 to 4.24 μM against TS, outperforming standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

Thiadiazole derivatives are recognized for their broad-spectrum antimicrobial activity.

  • Case Study : A review highlighted that various thiadiazole derivatives exhibited effective inhibition against E. coli and S. aureus, with some compounds surpassing the efficacy of traditional antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure:

  • Substituent Effects : Variations in the substituents on the thiadiazole ring significantly affect its potency against various pathogens and cancer cell lines.
Substituent TypeEffect on Activity
Halogen SubstituentsEnhanced antimicrobial activity
Alkyl GroupsIncreased lipophilicity
Aromatic RingsImproved interaction with biological targets

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c1-17-8-4-5-11(15(17)21)14(20)16-10-6-7-12-13(9-10)19(3)24(22,23)18(12)2/h4-9H,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQPEVGPRVABBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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